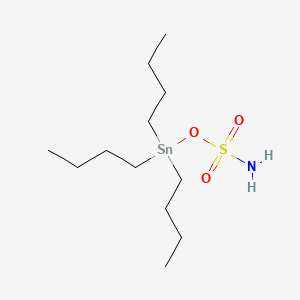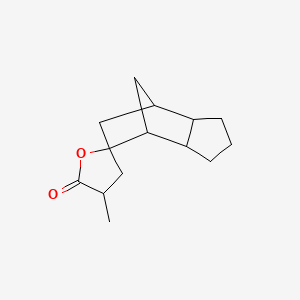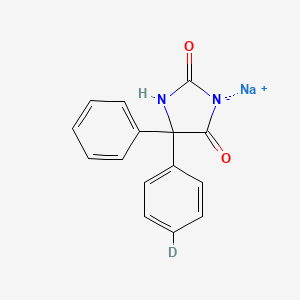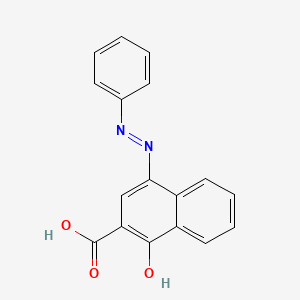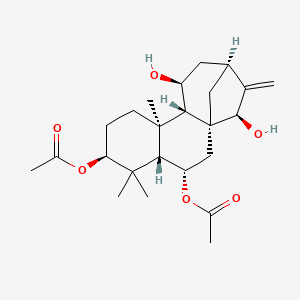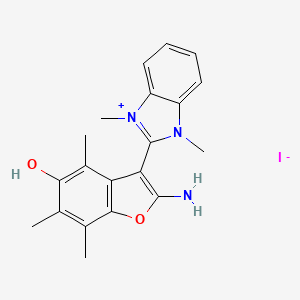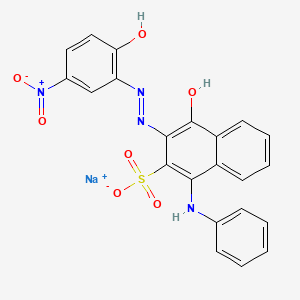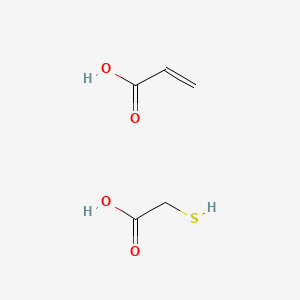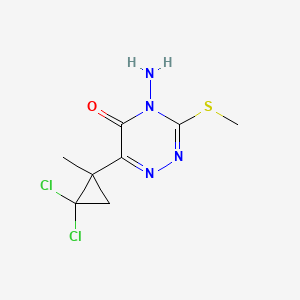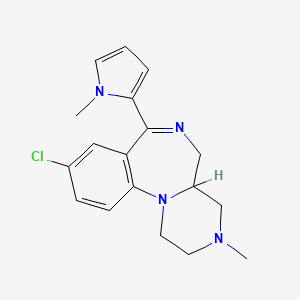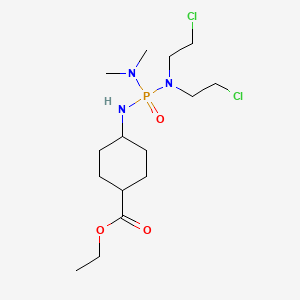
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes ethanedioic acid and sulfophenyl groups, making it a valuable substance in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt typically involves the reaction of ethanedioic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The sulfophenyl groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethanedioic acid, 1,2-bis(phenylmethyl) ester
- Ethanedioic acid, 1,2-bis[2-(1-methylethyl)hydrazide]
- Ethanedioic acid,1,2-bis[2-[(4-hydroxy-3-sulfophenyl)methylene]hydrazide], sodium salt
Uniqueness
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is unique due to its specific combination of ethanedioic acid and sulfophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
6629-07-8 |
|---|---|
分子式 |
C16H12N4Na2O8S2 |
分子量 |
498.4 g/mol |
IUPAC 名称 |
disodium;2-[(E)-[[2-oxo-2-[(2E)-2-[(2-sulfonatophenyl)methylidene]hydrazinyl]acetyl]hydrazinylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S2.2Na/c21-15(19-17-9-11-5-1-3-7-13(11)29(23,24)25)16(22)20-18-10-12-6-2-4-8-14(12)30(26,27)28;;/h1-10H,(H,19,21)(H,20,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b17-9+,18-10+;; |
InChI 键 |
LHUISQFSOGWBHS-CKNTWHFTSA-L |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


